molecular formula C20H14ClN5O2 B2936638 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide CAS No. 318498-07-6

3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide

Cat. No.: B2936638
CAS No.: 318498-07-6
M. Wt: 391.82
InChI Key: MSNVHRMDTNQYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

Uniqueness

What sets 3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c21-14-6-8-16(9-7-14)25-13-11-18(27)19(24-25)17-10-12-26(23-17)20(28)22-15-4-2-1-3-5-15/h1-13H,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNVHRMDTNQYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.